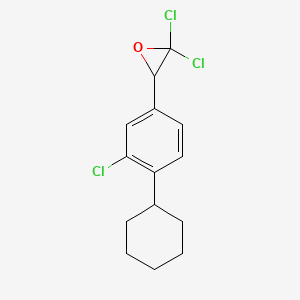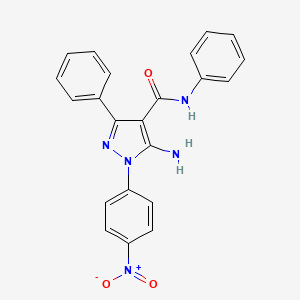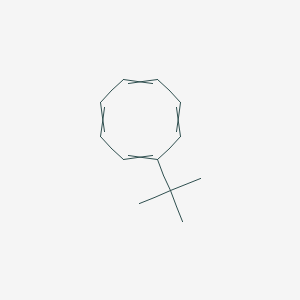![molecular formula C26H30O2Si2 B14589708 2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) CAS No. 61157-18-4](/img/structure/B14589708.png)
2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) is a complex organosilicon compound It features a central phenylene group flanked by two methyl(phenyl)silanediyl groups, each of which is further connected to a prop-2-en-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) typically involves the reaction of 1,4-dibromobenzene with phenylmethylsilane in the presence of a catalyst such as palladium. This is followed by the addition of allyl alcohol under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed under appropriate conditions.
Major Products
Oxidation: Silanols, siloxanes
Reduction: Simpler silane derivatives
Substitution: Various substituted phenyl derivatives
科学研究应用
2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a biocompatible material in medical devices.
Medicine: Explored for drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism of action of 2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) involves its interaction with various molecular targets. The compound’s silane groups can form strong bonds with oxygen, nitrogen, and other elements, facilitating its incorporation into complex molecular structures. The phenyl groups provide stability and enhance the compound’s reactivity in various chemical processes.
相似化合物的比较
Similar Compounds
- 2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid)
- Oxazole, 2,2’-(1,4-phenylene)bis[4-methyl-5-phenyl-]
Uniqueness
2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) is unique due to its combination of silane and phenyl groups, which confer both stability and reactivity. This makes it particularly valuable in applications requiring durable and versatile materials.
属性
CAS 编号 |
61157-18-4 |
|---|---|
分子式 |
C26H30O2Si2 |
分子量 |
430.7 g/mol |
IUPAC 名称 |
2-[[4-(3-hydroxyprop-1-en-2-yl-methyl-phenylsilyl)phenyl]-methyl-phenylsilyl]prop-2-en-1-ol |
InChI |
InChI=1S/C26H30O2Si2/c1-21(19-27)29(3,23-11-7-5-8-12-23)25-15-17-26(18-16-25)30(4,22(2)20-28)24-13-9-6-10-14-24/h5-18,27-28H,1-2,19-20H2,3-4H3 |
InChI 键 |
CXCUHEICEKUJRA-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=C(C=C2)[Si](C)(C3=CC=CC=C3)C(=C)CO)C(=C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid](/img/structure/B14589630.png)

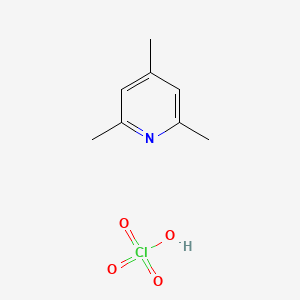
![Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide](/img/structure/B14589652.png)
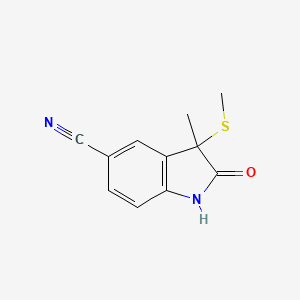

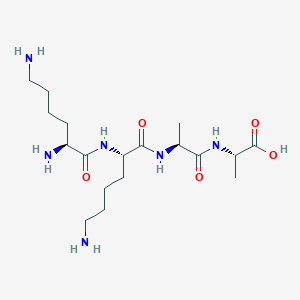
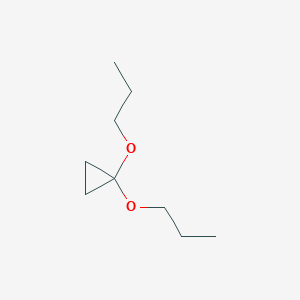
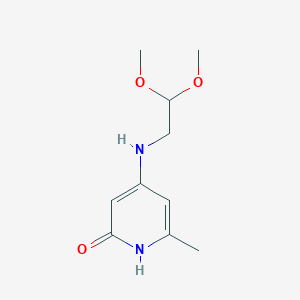
![N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B14589680.png)
